Polyquaternium 1

Description

Properties

CAS No. |

75345-27-6 |

|---|---|

Molecular Formula |

C22H48ClN3O6+2 |

Molecular Weight |

486.1 g/mol |

IUPAC Name |

dimethyl-bis[(E)-4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;chloride |

InChI |

InChI=1S/C22H48N3O6.ClH/c1-23(2,7-3-5-9-24(11-17-26,12-18-27)13-19-28)8-4-6-10-25(14-20-29,15-21-30)16-22-31;/h3-6,26-31H,7-22H2,1-2H3;1H/q+3;/p-1/b5-3+,6-4+; |

InChI Key |

WLDPMLUDDCZDBC-WEUBHIEESA-M |

SMILES |

C[N+](C)(CC=CC[N+](CCO)(CCO)CCO)CC=CC[N+](CCO)(CCO)CCO.[Cl-].[Cl-].[Cl-] |

Isomeric SMILES |

C[N+](C/C=C/C[N+](CCO)(CCO)CCO)(C/C=C/C[N+](CCO)(CCO)CCO)C.[Cl-] |

Canonical SMILES |

C[N+](C)(CC=CC[N+](CCO)(CCO)CCO)CC=CC[N+](CCO)(CCO)CCO.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Polidronium chloride |

Origin of Product |

United States |

Foundational & Exploratory

Polyquaternium-1: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, properties, and applications of the polymeric quaternary ammonium anti-microbial agent, Polyquaternium-1.

Introduction

Polyquaternium-1 (PQ-1), also known by its chemical name Poly[(dimethyliminio)-2-butene-1,4-diyl chloride], α-[4-[tris(2-hydroxyethyl)ammonio]-2-butenyl]-ω-[tris(2-hydroxyethyl)ammonio]-dichloride, is a polymeric quaternary ammonium compound widely utilized for its antimicrobial properties. It is a significant component in various pharmaceutical and personal care products, most notably as a preservative in ophthalmic solutions and contact lens disinfectants.[1] Its efficacy against a broad spectrum of bacteria, algae, and fungi, coupled with a favorable safety profile compared to other preservatives, makes it a subject of interest for researchers and formulation scientists. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies associated with Polyquaternium-1.

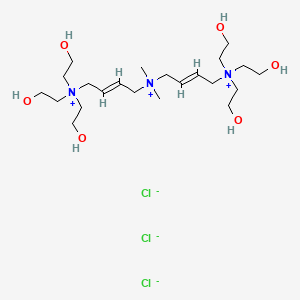

Chemical Structure

Polyquaternium-1 is a cationic polymer characterized by the presence of quaternary ammonium centers within its backbone.[][3] The polymer chain is synthesized from the reaction of 1,4-dichloro-2-butene and N,N,N',N'-tetramethyl-2-butene-1,4-diamine, with triethanolamine serving as an end-capping agent.[4] The presence of the positively charged quaternary ammonium groups is fundamental to its antimicrobial activity, as they interact with the negatively charged components of microbial cell membranes.[][5]

Caption: Chemical structure of Polyquaternium-1.

Physicochemical Properties

The physical and chemical properties of Polyquaternium-1 are crucial for its application in various formulations. These properties can be influenced by the manufacturing process, particularly the molar ratios of the reactants, which affect the polymer's molecular weight and size.

| Property | Value | Reference(s) |

| CAS Number | 75345-27-6 | [][5][6] |

| Molecular Formula | (C₆H₁₂ClN)n·C₁₆H₃₆Cl₂N₂O₆ | [7][8] |

| Appearance | Amber to dark brown solid; Off-White to Light Brown; Sticky Solid to Solid | [][6] |

| Solubility | Slightly soluble in DMSO, Methanol (heated), and Water. | [][6] |

| Molecular Weight | Varies depending on the degree of polymerization. Number average molecular weight can range from 8,000 to 20,000. For some preparations, it can be around 30,000-40,000 or have an average of 2500. | [8][9] |

| Purity | >95% | [] |

| pH (40% liquid) | 6-9 | |

| Stability | Very Hygroscopic | |

| LogP | -9.896 (estimated) | [6] |

Experimental Protocols

Synthesis of Polyquaternium-1

The synthesis of Polyquaternium-1 can be achieved through one-step or two-step reaction methodologies.[4]

One-Step Synthesis Workflow:

Caption: One-step synthesis workflow for Polyquaternium-1.

Detailed One-Step Protocol:

A common one-step synthesis involves mixing the monomers (N,N,N',N'-tetramethyl-2-butene-1,4-diamine and 1,4-dichloro-2-butene) and the end-capping agent (triethanolamine) in a single reaction vessel.[4] The molar ratio of the diamine to the monoamine (triethanolamine) can vary, typically from 2:1 to 30:1.[4]

-

Example Protocol: A synthesis described in a patent involves a reactant admixture of 1,4-bis-dimethylamino-2-butene with triethanolamine (TEA) at a molar ratio of approximately 5:1. The molar ratio of 1,4-dichloro-butene to 1,4-bis-dimethylamino-2-butene is about 1.1:1. The reaction is carried out at 65°C.

Two-Step Synthesis:

The two-step synthesis involves a polycondensation reaction to form the polymer backbone, followed by a separate end-capping reaction to terminate the chains.[4]

-

Step 1: Polymerization: React trans-1,4-bis(dimethylamino)-2-butene with trans-1,4-dichloro-2-butene to form a polymeric quaternary α,ω-dichloro-ammonium compound.[10]

-

Step 2: End-capping: The terminal chlorine atoms of the polymer are then substituted by reacting with triethanolamine to yield Polyquaternium-1.[10]

Characterization Methods

Gel Permeation Chromatography (GPC):

GPC is utilized to determine the molecular size and weight distribution of the synthesized Polyquaternium-1.

-

Example Protocol:

-

System: Agilent 1100 Series HPLC system with a PDA detector.

-

Column: Phenomenex BioSep-SEC-S 2000.

-

Mobile Phase: An aqueous solution of 0.045 M KH₂PO₄, 0.45% NaCl, and 9.1% CH₃CN.

-

Detection: Absorbance peak at 205 nm.

-

Proton Nuclear Magnetic Resonance (¹H-NMR):

¹H-NMR is employed to measure the molecular weight of Polyquaternium-1.

Mechanism of Action and Biological Activity

Polyquaternium-1's primary mechanism of antimicrobial action involves the disruption of microbial cell membranes.[5][11] Its polycationic nature facilitates adsorption to the negatively charged surfaces of microbial membranes, leading to a loss of membrane integrity and leakage of intracellular components, such as potassium ions, ultimately causing cell death.[5][12][13]

Signaling Pathway Activation:

In addition to its antimicrobial effects, studies have shown that Polyquaternium-1 can interact with mammalian cells. It has been reported to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in human corneal epithelial cells, leading to an inflammatory response.[5][14]

Caption: NF-κB pathway activation by Polyquaternium-1.

While Polyquaternium-1 can induce an inflammatory response, it is generally considered to have lower cytotoxicity towards mammalian cells compared to other preservatives like benzalkonium chloride (BAK).[5][14] This is attributed to its larger molecular size, which is thought to hinder its penetration into mammalian cells.[11]

Applications in Research and Drug Development

Polyquaternium-1 is a valuable tool for researchers and drug development professionals in several areas:

-

Ophthalmic Formulations: It is extensively used as a preservative in multi-dose eye drops for conditions such as glaucoma and dry eye, as well as in artificial tear solutions.[][5][15]

-

Contact Lens Care: It serves as a disinfectant in solutions for cleaning and storing contact lenses.[15]

-

Dermal Applications: In skincare products, it can function as an antimicrobial agent and thickener.[]

-

Drug Delivery: Its properties can be leveraged to enhance the stability, bioavailability, and controlled release of active pharmaceutical ingredients.[]

-

Ocular Surface Studies: It is used in research to evaluate the effects of preservatives on the ocular surface.[1][6]

Conclusion

Polyquaternium-1 is a well-established polymeric antimicrobial agent with a distinct chemical structure and a multifaceted mechanism of action. Its favorable balance of antimicrobial efficacy and relatively low mammalian cell toxicity has solidified its importance in ophthalmic and personal care formulations. A thorough understanding of its physicochemical properties and synthesis is essential for its effective and safe application in research and the development of new drug products. Further investigation into its interactions with biological systems will continue to refine its use and potentially uncover new applications.

References

- 1. nbinno.com [nbinno.com]

- 3. Polyquaternium - Wikipedia [en.wikipedia.org]

- 4. Polyquaternium 1 | 75345-27-6 | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. POLYQUATERNIUM-1 | 75345-27-6 [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2013189596A1 - Process for the preparation of polyquaternium-1 - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Aspects of the antimicrobial mechanisms of action of a polyquaternium and an amidoamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The preservative polyquaternium-1 increases cytoxicity and NF-kappaB linked inflammation in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzhou Health Chemicals Co., Ltd.-Polyquad-1; PQ-1; Polidronium Chloride; this compound [healthchems.com]

Polyquaternium 1 mechanism of antimicrobial action

An In-depth Technical Guide on the Core Antimicrobial Mechanism of Action of Polyquaternium-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyquaternium-1 (PQ-1), a polymeric quaternary ammonium compound, is a widely utilized antimicrobial preservative, particularly in ophthalmic solutions and contact lens care products. Its efficacy is rooted in its cationic nature, which facilitates a targeted interaction with microbial cell membranes. This guide delineates the core mechanism of action of Polyquaternium-1, focusing on its interaction with the microbial cell envelope, the resultant disruption of cellular integrity, and the methods used to characterize these antimicrobial effects. Quantitative data on its biocidal activity are presented, alongside detailed protocols for key evaluative experiments.

Core Mechanism of Antimicrobial Action

The antimicrobial activity of Polyquaternium-1 is primarily attributed to its function as a membrane-active agent.[1] As a polycationic polymer, its mechanism is initiated by an electrostatic interaction with the negatively charged components of microbial cell surfaces.[2] This interaction is a critical first step that leads to a cascade of events culminating in cell death.

The proposed mechanism can be summarized in the following stages:

-

Adsorption and Binding: The positively charged quaternary ammonium groups within the PQ-1 polymer chain are electrostatically attracted to the anionic components of the microbial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2] Resistance to PQ-1 in some bacteria, like Pseudomonas aeruginosa, has been correlated with a less negatively charged cell surface, which likely impedes this initial binding through electrostatic repulsion.[3][4]

-

Membrane Disruption: Following adsorption, the large polymeric structure of PQ-1 disrupts the integrity of the cytoplasmic membrane.[2][5] This leads to a loss of the membrane's selective permeability.

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential small intracellular components, most notably potassium ions (K⁺).[6][7] The efflux of K⁺ is a rapid indicator of membrane damage.[6][7]

-

Cell Lysis and Death: The extensive damage to the cell membrane and the subsequent loss of critical ions and molecules lead to the lysis of the cell and, ultimately, cell death.[6][7] This has been visually confirmed through the lysis of bacterial spheroplasts.[1]

A key characteristic of Polyquaternium-1 is its relatively high molecular size, which is thought to prevent its entry into mammalian cells.[5] This property contributes to its selective toxicity towards microbial cells and its favorable safety profile in ophthalmic applications when compared to smaller quaternary ammonium compounds like benzalkonium chloride.[5]

The following diagram illustrates the proposed antimicrobial mechanism of action of Polyquaternium-1.

Caption: Antimicrobial mechanism of Polyquaternium-1.

Spectrum of Activity and Quantitative Data

Polyquaternium-1 exhibits a broad spectrum of antimicrobial activity, with a pronounced effect against bacteria.[6][7] It is also effective against certain fungi, although higher concentrations may be required.[1][8] The following table summarizes the lethal concentrations of Polyquaternium-1 against a range of common ocular pathogens.

| Organism | Type | Lethal Concentration (µg/mL) | Exposure Time | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 20 | 5 min | [1] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 50 | 5 min | [1] |

| Serratia marcescens | Gram-negative Bacteria | 200 | 5 min | [1] |

| Candida albicans | Fungus (Yeast) | 1000 | 30 min | [1] |

| Aspergillus fumigatus | Fungus (Mold) | 1000 | 30 min | [1] |

| Acanthamoeba castellanii (trophozoites) | Protozoa | 40 | 3 h | [1] |

| Acanthamoeba castellanii (cysts) | Protozoa | 400 | 3 h | [1] |

Experimental Protocols

The membrane-disrupting activity of Polyquaternium-1 can be quantified using several key experimental assays. Detailed methodologies for these experiments are provided below.

Potassium Ion Leakage Assay

This assay measures the integrity of the microbial cytoplasmic membrane by quantifying the leakage of intracellular potassium ions into the surrounding medium upon exposure to an antimicrobial agent.[9]

Methodology:

-

Microorganism Preparation:

-

Culture the test microorganism to the mid-logarithmic phase in an appropriate broth medium.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with a low-potassium buffer (e.g., sterile deionized water or a suitable buffer like HEPES) to remove extracellular potassium.

-

Resuspend the final pellet in the low-potassium buffer to a standardized cell density (e.g., 1 mg dry weight of cells/mL).[8]

-

-

Potassium Measurement:

-

Equilibrate the cell suspension at a constant temperature (e.g., 20°C).[8]

-

Calibrate a potassium-ion-selective electrode according to the manufacturer's instructions.

-

Place the electrode into the cell suspension and allow the baseline reading to stabilize.

-

-

Antimicrobial Challenge:

-

Add a known concentration of Polyquaternium-1 solution to the cell suspension.

-

Continuously monitor and record the concentration of extracellular potassium ions over time.

-

-

Data Analysis:

-

Plot the extracellular potassium concentration as a function of time.

-

The rate and extent of potassium leakage are indicative of the degree of membrane damage.

-

The following diagram outlines the workflow for the potassium ion leakage assay.

Caption: Workflow for the potassium ion leakage assay.

Spheroplast Lysis Assay

This assay assesses the ability of an antimicrobial agent to lyse bacterial cells that have had their outer cell wall removed (spheroplasts), providing a direct measure of its effect on the cytoplasmic membrane.[10][11]

Methodology:

-

Spheroplast Preparation (Example for Gram-negative bacteria):

-

Grow the bacterial culture to the early to mid-logarithmic phase.

-

Harvest the cells by centrifugation and resuspend them in a Tris buffer containing sucrose for osmotic stabilization.

-

Add lysozyme and EDTA to digest the peptidoglycan layer of the cell wall.

-

Incubate under gentle conditions until spheroplast formation is observed microscopically.

-

Carefully wash and resuspend the spheroplasts in the osmotic stabilizer solution.

-

-

Lysis Measurement:

-

Transfer the spheroplast suspension to a cuvette or microplate well.

-

Add the Polyquaternium-1 solution at the desired concentration.

-

Immediately begin monitoring the optical density (OD) of the suspension at a specific wavelength (e.g., 550 nm) over time using a spectrophotometer.[7]

-

-

Data Analysis:

-

A decrease in the OD signifies the lysis of the spheroplasts.

-

Plot the OD as a function of time. The rate of decrease in OD is proportional to the rate of spheroplast lysis.

-

The following diagram illustrates the workflow for the spheroplast lysis assay.

Caption: Workflow for the spheroplast lysis assay.

Conclusion

The primary antimicrobial mechanism of Polyquaternium-1 is the electrostatic attraction to and subsequent disruption of the microbial cell membrane. This leads to the leakage of essential intracellular components, such as potassium ions, and ultimately results in cell lysis and death. Its large molecular size provides a degree of selective toxicity, making it an effective and relatively safe preservative for various applications. The experimental protocols detailed herein provide a framework for the quantitative evaluation of its membrane-disrupting activity. Further research into the specific interactions with different microbial membrane compositions could provide deeper insights into its spectrum of activity.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Resistance to a polyquaternium-1 lens care solution and isoelectric points of Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aspects of the antimicrobial mechanisms of action of a polyquaternium and an amidoamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Potassium release, a useful tool for studying antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The spheroplast lysis assay for yeast in microtiter plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A spheroplast rate assay for determination of cell wall integrity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Polymerization of Polidronium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polidronium Chloride, also known as Polyquaternium-1, is a polymeric quaternary ammonium salt widely utilized as an effective antimicrobial preservative in ophthalmic preparations and contact lens solutions. Its polymeric nature and cationic charge contribute to its broad-spectrum antimicrobial activity with a favorable safety profile compared to monomeric preservatives. This technical guide provides an in-depth overview of the synthesis and polymerization of Polidronium Chloride, including detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of products containing this important polymer.

Introduction

Polidronium Chloride is a polycationic polymer with a defined structure, formally named Poly[(dimethyliminio)-2-butene-1,4-diyl chloride], α-[4-[tris(2-hydroxyethyl)ammonio]-2-butenyl]-ω-[tris(2-hydroxyethyl)ammonio]-dichloride.[1] Its synthesis involves the polymerization of key monomers to form the polymer backbone, followed by an end-capping reaction to terminate the polymer chains. The molecular weight and purity of the final product are critical parameters that influence its efficacy and safety. This guide will explore both one-step and two-step methodologies for its synthesis.

Synthesis of Monomers and Reagents

The successful synthesis of Polidronium Chloride relies on the purity of its precursor monomers: trans-1,4-dichloro-2-butene and 1,4-bis(dimethylamino)-2-butene, along with the end-capping agent, triethanolamine.

Synthesis of trans-1,4-dichloro-2-butene

trans-1,4-dichloro-2-butene is a key reactant, and its trans-isomer is preferred to ensure the linearity of the final polymer chain.[1] It can be synthesized through the vapor-phase chlorination of butadiene. This process typically yields a mixture of trans-1,4-dichloro-2-butene and 3,4-dichloro-1-butene.[2] The desired trans-isomer can be purified from this mixture.

Synthesis of 1,4-bis(dimethylamino)-2-butene

This diamine monomer serves as the nucleophilic component in the polymerization reaction. While specific synthesis details for this monomer are less commonly published in the context of Polidronium Chloride synthesis, it can be prepared through the alkylation of dimethylamine with a suitable butene derivative.

Polymerization of Polidronium Chloride

The polymerization of Polidronium Chloride can be achieved through either a one-step or a two-step process. The choice of method can affect the reaction efficiency, product purity, and molecular weight distribution.

One-Step Synthesis Methodology

In the one-step method, the monomers (trans-1,4-dichloro-2-butene and 1,4-bis(dimethylamino)-2-butene) and the end-capping agent (triethanolamine) are reacted concomitantly in a single reaction vessel.[3] The molar ratio of the diamine to the monoamine (triethanolamine) can be varied to control the molecular weight of the resulting polymer.[4]

A detailed experimental protocol for a one-step synthesis is described in the following table. This protocol is based on information compiled from various sources, including patent literature.[][6]

| Step | Procedure | Parameters |

| 1 | Reactant Preparation | Mix N,N,N',N'-tetramethyl-2-butene-1,4-diamine, triethanolamine, and hydrochloric acid solution in a molar ratio of 5:2:2 to form a homogeneous mixture. The hydrochloric acid solution should have a concentration of 6N.[] |

| 2 | Preheating | Preheat the reactant mixture and a separate solution of 1,4-dichloro-2-butene to 25°C.[] |

| 3 | Reaction Initiation | Feed the preheated reactant mixture and the 1,4-dichloro-2-butene solution into a micro-mixer in a 1:1 molar ratio.[] |

| 4 | Polymerization | Allow the mixed solution to flow through a microchannel reactor (e.g., 10 mm inner diameter, 15 m length) maintained at 45°C. The residence time in the reactor should be approximately 1 minute.[] |

| 5 | Isolation | The resulting solution contains Polidronium Chloride. Depending on the solvent used, the polymer may precipitate and can be isolated by filtration.[6] |

Two-Step Synthesis Methodology

The two-step synthesis involves the initial formation of the polymer backbone followed by a separate end-capping step.[3] This method allows for better control over the polymerization process and can lead to a more defined polymer structure.

The following protocol outlines the general procedure for a two-step synthesis of Polidronium Chloride.

| Step | Procedure | Parameters |

| 1 | Polymer Backbone Synthesis | React trans-1,4-dichloro-2-butene with a slight molar excess of 1,4-bis(dimethylamino)-2-butene in a suitable solvent. The reaction is typically carried out at a temperature ranging from 25°C to 70°C.[6] |

| 2 | End-Capping Reaction | Once the desired degree of polymerization is achieved, add triethanolamine to the reaction mixture to cap the ends of the polymer chains. This step is crucial for terminating the polymerization and ensuring the stability of the final product. |

| 3 | Purification | The final product can be purified by methods such as precipitation and filtration to remove unreacted monomers and other impurities.[6] |

Quantitative Data and Analysis

The molecular weight and purity of Polidronium Chloride are critical quality attributes. These parameters are influenced by the reaction conditions, such as molar ratios of reactants, temperature, and reaction time.

Influence of Reactant Molar Ratios

The molar ratio of 1,4-bis(dimethylamino)-2-butene to triethanolamine (DA/TEA) is a key factor in controlling the molecular weight of the polymer. A higher DA/TEA ratio generally leads to a higher molecular weight.[4]

| DA/TEA Molar Ratio | Resulting Number Average Molecular Weight (Mn) by ¹H-NMR | Reference |

| < 2:1 | Effective formation of Polidronium Chloride | [4] |

| 2:1 - 30:1 | Effective formation of Polidronium Chloride without added acid | [4] |

| 5:1 | - | [3] |

Analytical Techniques for Characterization

Several analytical techniques are employed to characterize the synthesized Polidronium Chloride.

| Analytical Technique | Purpose | Key Findings |

| ¹H-NMR Spectroscopy | Structural confirmation and determination of number average molecular weight (Mn).[1] | Provides detailed information about the molecular structure. Mn values typically range from 8,000 to 20,000 g/mol .[6] |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight distribution (Mw, Mn, and Polydispersity Index - PDI).[1] | A GPC-HPLC system can be used to trace the molecular size. Larger molecules elute earlier.[7] |

| UV-Vis Spectroscopy | Purity assessment. | Intact Polidronium Chloride has an absorbance peak at 205 nm, while degraded molecules show an absorbance maximum at 228 nm.[3] |

Visualization of Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and polymerization process of Polidronium Chloride.

Caption: Overall workflow for one-step and two-step synthesis of Polidronium Chloride.

Caption: Analytical workflow for the characterization of Polidronium Chloride.

Conclusion

The synthesis of Polidronium Chloride is a well-defined process that can be tailored to produce a polymer with desired characteristics. Both one-step and two-step methods offer viable routes to this important antimicrobial preservative. Careful control of reaction parameters, particularly the molar ratios of the reactants, is essential for achieving the target molecular weight and purity. The analytical techniques outlined in this guide are crucial for ensuring the quality and consistency of the final product, which is paramount for its application in pharmaceutical and medical device formulations. This guide provides a foundational understanding for researchers and professionals working with Polidronium Chloride, enabling further innovation and development in its application.

References

- 1. Polyquaternium 1 | 75345-27-6 | Benchchem [benchchem.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. US7999064B2 - Polyquaternium-1 synthesis methods and associated formulations - Google Patents [patents.google.com]

- 4. pleiades.online [pleiades.online]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US7999063B2 - Polyquaternium-1 synthesis methods and associated formulations - Google Patents [patents.google.com]

An In-depth Technical Guide to Polyquaternium-1: Molecular Characteristics, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-1, also known by its chemical name Poly[(dimethyliminio)-2-butene-1,4-diyl chloride], α-[4-[tris(2-hydroxyethyl)ammonio]-2-butenyl]-ω-[tris(2-hydroxyethyl)ammonio]-dichloride, is a polymeric quaternary ammonium compound widely utilized as an antimicrobial preservative, particularly in ophthalmic solutions and contact lens care products.[1] Its polymeric nature and cationic charge are central to its efficacy and toxicological profile. This guide provides a comprehensive overview of its molecular weight and formula, synthesis methodologies, and key experimental protocols for evaluating its biological activity, with a focus on its application in pharmaceutical and biomedical research.

Molecular Weight and Chemical Formula

As a polymeric substance, Polyquaternium-1 does not have a single molecular weight but rather a distribution of molecular weights. The chemical formula is often represented by a repeating monomeric unit and end-groups, reflecting its polymeric structure. Various sources report different average molecular weights and formula representations, which are summarized in the table below. The variability is dependent on the degree of polymerization ('n').

| Parameter | Value | Source(s) |

| Chemical Formula | (C₆H₁₂ClN)n·C₁₆H₃₆Cl₂N₂O₆ | [2][3][4][5] |

| C₂₂H₄₈Cl₃N₃O₆ | [6][7] | |

| C₃₃H₇₀N₅O₆X₂.₅Cl | [8] | |

| IUPAC Name | Poly[(dimethyliminio)-2-butene-1,4-diyl chloride], α-[4-[tris(2-hydroxyethyl)ammonio]-2-butenyl]-ω-[tris(2-hydroxyethyl)ammonio]-dichloride | [1][9] |

| Synonyms | Polidronium chloride, Polyquad | [2][9] |

| CAS Number | 75345-27-6 | [2] |

| Average Molecular Weight | 556.99 g/mol | [2][4][10] |

| 557.0 g/mol | [6][7] | |

| ~2500 g/mol | [3] | |

| 810.21 g/mol | [8] | |

| 8,000 to 20,000 g/mol (Number Average Molecular Weight by ¹H-NMR) | [11] |

Synthesis of Polyquaternium-1

The synthesis of Polyquaternium-1 is primarily achieved through a polycondensation reaction. Both one-step and two-step methodologies have been described in the literature.[9][12]

Reactants

The key reactants in the synthesis of Polyquaternium-1 are:

-

1,4-dichloro-2-butene: A dihalogenated butene that forms the backbone of the polymer. The trans-isomer is preferred to ensure linearity.[9]

-

N,N,N',N'-tetramethyl-2-butene-1,4-diamine: A diamine that reacts with 1,4-dichloro-2-butene.

-

Triethanolamine (TEA): Acts as an end-capping agent to terminate the polymer chains.[9]

Methodologies

Two-Step Synthesis:

-

Polycondensation: The primary monomers, 1,4-dichloro-2-butene and N,N,N',N'-tetramethyl-2-butene-1,4-diamine, are reacted to form the polymer backbone.[9]

-

End-Capping: Triethanolamine is added in a subsequent step to terminate the polymer chains.[9]

One-Step Synthesis: In this approach, the monomers and the end-capping agent (triethanolamine) are mixed in a single reaction vessel.[9][12] The molar ratio of the diamine to triethanolamine can vary, which in turn affects the molecular weight of the resulting polymer.[1] For instance, a molar ratio of 1,4-bis-dimethylamino-2-butene to TEA of about 5:1 and a molar ratio of 1,4-dichloro-butene to 1,4-bis-dimethylamino-2-butene of about 1.1:1 has been used, with the reaction carried out at 65°C.[1]

Experimental Protocols

Molecular Weight Determination

The molecular weight of Polyquaternium-1 is a critical parameter influencing its properties. Due to its polymeric nature, techniques that provide information on the molecular weight distribution are employed.

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), separates polymers based on their size in solution.

-

Mobile Phase: An aqueous solution of 0.045 M KH₂PO₄, 0.45% NaCl, and 9.1% CH₃CN can be used.

-

Column: A Phenomenex BioSep-SEC-S 2000 column is suitable.

-

Detector: An HPLC system with a PDA detector can be used, with an absorbance peak for Polyquaternium-1 at 205 nm.[1]

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR can be used to determine the number average molecular weight of Polyquaternium-1.[1] This method relies on the integration of signals from the polymer backbone and the end-groups.

Antimicrobial Mechanism of Action

The primary antimicrobial action of Polyquaternium-1 involves the disruption of microbial cell membranes.

Potassium (K⁺) Leakage Assay: This assay quantifies the damage to the cytoplasmic membrane by measuring the leakage of intracellular potassium ions.

-

Prepare a suspension of the test microorganism (e.g., bacteria, fungi) at a known cell density.

-

Expose the cells to various concentrations of Polyquaternium-1 for a defined period (e.g., 5 minutes for bacteria, 30 minutes for fungi).

-

Centrifuge the suspension to pellet the cells.

-

Measure the potassium concentration in the supernatant using atomic absorption spectrophotometry.

-

Compare the potassium levels in the treated samples to a positive control (cells lysed by boiling) and a negative control (untreated cells).

Spheroplast Lysis Assay: This method assesses the ability of Polyquaternium-1 to lyse bacterial cells with compromised cell walls (spheroplasts).

-

Generate spheroplasts from the test bacteria (e.g., Serratia marcescens) by treating them with lysozyme in an osmotically stabilizing solution.

-

Expose the spheroplasts to Polyquaternium-1.

-

Monitor the lysis of spheroplasts by measuring the decrease in optical density at a specific wavelength over time.

Cytotoxicity and Inflammatory Response in Ocular Cells

Given its use in ophthalmic preparations, evaluating the effect of Polyquaternium-1 on corneal and conjunctival cells is crucial.

Cell Culture:

-

Human corneal epithelial (HCE-2) cells are a relevant cell line for these studies.[13]

Cytotoxicity Assays:

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Seed HCE-2 cells in a 96-well plate and allow them to adhere.

-

Expose the cells to various concentrations of Polyquaternium-1 for different durations (e.g., 5-30 minutes followed by a 24-hour recovery period).[14]

-

Add MTT solution and incubate to allow the formation of formazan crystals.

-

Solubilize the crystals and measure the absorbance at a specific wavelength.

-

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage.

-

Following exposure to Polyquaternium-1, collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available kit.

-

NF-κB Activation and Inflammatory Cytokine Secretion: Polyquaternium-1 has been shown to activate the NF-κB inflammatory pathway in corneal epithelial cells.[13][14]

-

NF-κB DNA Binding Assay:

-

Expose HCE-2 cells to Polyquaternium-1.

-

Isolate nuclear extracts from the cells.

-

Quantify the amount of activated NF-κB (p65 subunit) that binds to a specific DNA consensus sequence using an ELISA-based assay.

-

-

Interleukin-6 (IL-6) and Interleukin-8 (IL-8) Secretion Assay:

-

After treating HCE-2 cells with Polyquaternium-1, collect the cell culture supernatant.

-

Measure the concentration of IL-6 and IL-8 in the supernatant using specific ELISA kits.

-

Visualizing Cellular Effects: The NF-κB Signaling Pathway

The activation of the NF-κB signaling pathway by Polyquaternium-1 in corneal epithelial cells is a key aspect of its biological effect beyond its antimicrobial properties. This pathway is a central regulator of the inflammatory response.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. EP2144952A1 - Polyquaternium-1 synthesis methods - Google Patents [patents.google.com]

- 4. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. polyquaternium 1 | Semantic Scholar [semanticscholar.org]

- 6. Aspects of the antimicrobial mechanisms of action of a polyquaternium and an amidoamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. US7999064B2 - Polyquaternium-1 synthesis methods and associated formulations - Google Patents [patents.google.com]

- 9. This compound | 75345-27-6 | Benchchem [benchchem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 12. The preservative polyquaternium-1 increases cytoxicity and NF-kappaB linked inflammation in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The preservative polyquaternium-1 increases cytoxicity and NF-kappaB linked inflammation in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Emergence of Polyquaternium-1 in Ophthalmic Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyquaternium-1 (PQ-1), a polymeric quaternary ammonium compound, has become a cornerstone in the preservation of ophthalmic solutions, offering a safer alternative to traditional preservatives like benzalkonium chloride (BAK). Developed in the mid-1980s by Alcon, PQ-1 was initially incorporated into contact lens care solutions and has since been widely adopted in artificial tears and glaucoma medications.[1][2] Its larger molecular size is a key attribute, minimizing cellular uptake and thereby reducing ocular surface toxicity compared to smaller quaternary ammonium compounds.[2][3] This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of Polyquaternium-1, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its scientific foundation.

Discovery and Historical Development

The development of Polyquaternium-1 was driven by the need for a preservative with a more favorable safety profile than benzalkonium chloride, which has been associated with ocular surface toxicity.[1] Alcon pioneered the formulation of PQ-1 in the mid-1980s, initially for use in contact lens storage solutions.[1][4] Subsequent research and clinical use demonstrated its suitability for broader ophthalmic applications, including artificial tears and as a preservative for glaucoma medications.[1][4] The synthesis of PQ-1 has been subject to various patents, with methods evolving to improve yield and purity.[5][6]

Mechanism of Action

Polyquaternium-1 exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane.[7] As a polycationic polymer, it adsorbs to the negatively charged microbial cell surface, leading to a cascade of events that compromise membrane integrity.[8] This disruption results in the leakage of essential intracellular components, most notably potassium ions (K+), which ultimately leads to bacterial cell death.[7][8] Electron microscopy studies have provided visual evidence of PQ-1's damaging effects on bacterial cytoplasmic membranes, including blebbing and leakage of cellular contents.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, comparing the efficacy and cytotoxicity of Polyquaternium-1 with other ophthalmic preservatives.

Table 1: Antimicrobial Efficacy of Polyquaternium-1

| Microorganism | Test Method | PQ-1 Concentration | Log Reduction | Exposure Time | Reference |

| Pseudomonas aeruginosa | Suspension Test | 50 µg/mL | >3 | 5 min | [9] |

| Serratia marcescens | Suspension Test | 200 µg/mL | >3 | 5 min | [9] |

| Staphylococcus aureus | Suspension Test | 20 µg/mL | >3 | 5 min | [9] |

| Candida albicans | Suspension Test | 1000 µg/mL | <1 | 30 min | [9] |

| Gram-positive bacteria (8 of 10 strains) | Suspension Test | 0.001% | >3 | 6 hours | [10] |

| Gram-negative bacteria (all 8 strains) | Suspension Test | 0.001% | >4 | 6 hours | [10] |

| Fungi (3 strains) | Suspension Test | 0.001% | >1 | 6 hours | [10] |

Table 2: Cytotoxicity of Polyquaternium-1 vs. Benzalkonium Chloride (BAK) in Human Corneal Epithelial (HCE-2) Cells

| Assay | Preservative | Concentration | Cell Viability / LDH Release | Exposure Time | Reference |

| MTT Assay | PQ-1 (in Travatan/Systane Ultra) | 0.001% | ~50% viability | 5-30 min | [4][11] |

| MTT Assay | BAK | 0.001% | Time-dependent decrease | 5-30 min | [4] |

| MTT Assay | BAK | 0.02% | Total cell death | 5-30 min | [4][11] |

| LDH Release Assay | PQ-1 (in Travatan) | 0.001% | ~6-fold increase | 5-30 min | [4][11] |

| LDH Release Assay | PQ-1 (in Systane Ultra) | 0.001% | ~3-fold increase | 5-30 min | [4][11] |

Table 3: Inflammatory Response to Polyquaternium-1 in HCE-2 Cells

| Marker | Preservative (in eye drops) | Concentration | Fold Increase | Exposure Time | Reference |

| IL-6 Secretion | PQ-1 (Travatan/Systane Ultra) | 0.001% | 3 to 8-fold | 5-30 min + 24h recovery | [4][11] |

| IL-8 Secretion | PQ-1 (Travatan/Systane Ultra) | 0.001% | 1.5 to 3.5-fold | 5-30 min + 24h recovery | [4][11] |

| NF-κB Activation | PQ-1 (Travatan/Systane Ultra) | 0.001% | Activated | 5-30 min | [4][11] |

Experimental Protocols

Cell Culture of Human Corneal Epithelial (HCE-2) Cells

-

Cell Line: HCE-2 [50.B1] (ATCC CRL-3582), an immortalized human corneal epithelial cell line.

-

Culture Medium: Keratinocyte-SFM (serum-free medium) supplemented with bovine pituitary extract and human recombinant epidermal growth factor.

-

Coating of Culture Vessels: Culture flasks are pre-coated with a mixture of 0.01 mg/mL fibronectin, 0.03 mg/mL bovine collagen type I, and 0.01 mg/mL bovine serum albumin.

-

Subculturing: When cells reach 70-90% confluence, they are detached using 0.05% Trypsin-EDTA solution. The trypsin is neutralized with a medium containing 10% fetal bovine serum, and the cells are centrifuged and resuspended in fresh culture medium.

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

-

Cell Seeding: HCE-2 cells are seeded in 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with medium containing various concentrations of Polyquaternium-1 or control substances.

-

Incubation: Plates are incubated for a specified period (e.g., 5, 15, and 30 minutes).[3][12]

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[4]

-

Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

-

Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide or a detergent-based solution) is added to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[4]

-

Cell Seeding and Treatment: HCE-2 cells are cultured and treated in 96-well plates as described for the MTT assay.

-

Sample Collection: After the treatment period, the culture supernatant is collected.

-

LDH Reaction: The collected supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT). The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of INT to a colored formazan product.[13][14]

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm. The amount of LDH released is proportional to the number of damaged cells.[13]

Inflammatory Response Assays

-

Sample Collection: HCE-2 cells are treated as described above, and the culture supernatants are collected after a recovery period (e.g., 24 hours) in a fresh medium.[15]

-

ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for human IL-6 or IL-8.[16][17][18][19][20]

-

The collected cell culture supernatants and standards are added to the wells.

-

A biotin-conjugated detection antibody specific for IL-6 or IL-8 is added.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.

-

The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.

-

The concentration of IL-6 or IL-8 in the samples is determined by comparison to a standard curve.[16][17][18][19][20]

-

-

Nuclear Extraction: Following treatment, nuclear extracts are prepared from the HCE-2 cells.

-

NF-κB DNA Binding Assay: An ELISA-based assay is used to measure the activation of NF-κB.

-

A 96-well plate is coated with an oligonucleotide containing the NF-κB consensus binding site.

-

The nuclear extracts are added to the wells, and the activated NF-κB binds to the oligonucleotide.

-

A primary antibody specific for the p65 subunit of NF-κB is added.

-

An HRP-conjugated secondary antibody is added.

-

The assay is developed and read similarly to the cytokine ELISA.[10][21]

-

Antimicrobial Mechanism Assays

-

Bacterial Culture: A standardized suspension of bacteria (e.g., Pseudomonas aeruginosa) is prepared.

-

Treatment: The bacterial suspension is treated with Polyquaternium-1 at various concentrations.

-

Measurement: The concentration of extracellular potassium ions is measured over time using a potassium-selective electrode. An increase in extracellular potassium indicates damage to the bacterial cell membrane.[7][9]

-

Spheroplast Formation: Bacterial cells (e.g., Serratia marcescens) are treated with an agent that removes the cell wall (e.g., lysozyme in an osmotically stable medium) to form spheroplasts.[7][22]

-

Treatment: The spheroplast suspension is treated with Polyquaternium-1.

-

Lysis Measurement: Lysis of the spheroplasts is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 550 nm) over time. A decrease in absorbance indicates cell lysis.[7][23]

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. An investigation into the antimicrobial mechanisms of action of two contact lens biocides using electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cationorm shows good tolerability on human HCE-2 corneal epithelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Canonical NF-κB signaling maintains corneal epithelial integrity and prevents corneal aging via retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Canonical NF-κB signaling maintains corneal epithelial integrity and prevents corneal aging via retinoic acid | eLife [elifesciences.org]

- 7. Aspects of the antimicrobial mechanisms of action of a polyquaternium and an amidoamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Spheroplast Lysis Assay for Yeast in Microtiter Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thymosin beta 4 Suppression of Corneal NFκB: A Potential Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. protocols.io [protocols.io]

- 15. The preservative polyquaternium-1 increases cytoxicity and NF-kappaB linked inflammation in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. kamiyabiomedical.com [kamiyabiomedical.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. stemcell.com [stemcell.com]

- 20. bmgrp.com [bmgrp.com]

- 21. NF-κB Is the Transcription Factor for FGF-2 That Causes Endothelial Mesenchymal Transformation in Cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Spheroplast induction in clinical isolates of Serratia marcescens in the presence of Ca2+ or Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

Unraveling the Cellular Impact of Polyquaternium-1: A Technical Guide to its Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyquaternium-1 (PQ-1), a quaternary ammonium compound, is widely utilized as a preservative in ophthalmic solutions and contact lens care products, prized for its broad antimicrobial efficacy.[1] While considered a safer alternative to preservatives like benzalkonium chloride (BAK), understanding its interaction with ocular cells is paramount for developing safe and effective ophthalmic formulations.[2][3] This technical guide provides an in-depth analysis of the basic research on Polyquaternium-1 cytotoxicity, with a focus on its effects on human corneal epithelial cells. We consolidate quantitative data from key studies, present detailed experimental protocols for assessing its cellular impact, and visualize the core signaling pathways involved.

Introduction to Polyquaternium-1

Polyquaternium-1 is a large, polymeric cationic preservative.[2] Its considerable molecular size, approximately 27 times larger than that of BAK, is a key factor in its improved safety profile, as it is thought to limit its ability to penetrate mammalian cell membranes.[2] Despite its widespread use, in-vitro studies demonstrate that PQ-1 is not entirely inert and can induce cytotoxic and inflammatory responses in ocular surface cells, particularly at concentrations used for preservation (typically 0.001%).[3][4] This guide delves into the mechanisms and quantification of this cytotoxicity.

Mechanisms of Polyquaternium-1 Cytotoxicity

The primary mechanism of PQ-1 cytotoxicity in human corneal epithelial cells is not classical apoptosis but rather an inflammatory response mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4]

2.1. Cell Membrane Integrity and Inflammatory Cascade

PQ-1's cationic nature facilitates its interaction with the negatively charged cell surface, leading to disruptions in cell membrane integrity.[4][5] This membrane damage is a critical initiating event, leading to several downstream effects:

-

Increased Permeability: Damage to the cell membrane leads to increased permeability, which can be quantified by the release of intracellular enzymes like Lactate Dehydrogenase (LDH) into the surrounding medium.[4]

-

NF-κB Activation: The disruption of the cell membrane is hypothesized to activate Toll-like receptors (TLRs), which are key proteins in the innate immune system.[4] This activation initiates a signaling cascade that leads to the phosphorylation of IκB proteins by the IκB kinase (IKK) complex. Phosphorylation targets IκB for degradation, releasing the NF-κB (p50/p65 heterodimer) to translocate into the nucleus.[4]

-

Pro-inflammatory Cytokine Production: Once in the nucleus, NF-κB acts as a master transcription factor, binding to the promoters of various pro-inflammatory genes and driving the expression and secretion of cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[4]

Studies have shown that while PQ-1 exposure may lead to a trend of increased caspase-3 activity, it does not typically induce significant caspase-3-mediated apoptosis. The predominant cell death and damage mechanism is inflammation-driven.[4]

2.2. Oxidative Stress

While the inflammatory pathway is the most clearly elucidated mechanism, oxidative stress is a known contributor to the cytotoxicity of many ophthalmic preservatives. In vitro analyses have suggested that PQ-1-containing medications result in less oxidative damage compared to those with BAK.[2] However, specific studies detailing the direct induction of reactive oxygen species (ROS) or the impact on antioxidant enzymes like superoxide dismutase (SOD) and catalase by PQ-1 alone are less prevalent in the literature.[6][7]

Quantitative Cytotoxicity Data

The cytotoxic effects of Polyquaternium-1 have been quantified in various studies, primarily using human corneal epithelial cells (HCE-2, HCEpiC). The following tables summarize key findings.

Table 1: Effect of Polyquaternium-1 on Cell Viability (MTT Assay)

| Cell Line | PQ-1 Concentration (%) | Exposure Time | % Cell Viability Reduction (vs. Control) | Reference |

|---|---|---|---|---|

| HCE-2 | 0.001% (in Travatan/Systane Ultra) | 5 - 30 min (+ 24h recovery) | Up to 50% | [4] |

| HCEpiC | 0.005% | 20 min | >90% | [3] |

| HCEpiC | 0.01% | 20 min | ~100% |[3] |

Table 2: Effect of Polyquaternium-1 on Cell Membrane Permeability (LDH Release Assay)

| Cell Line | PQ-1 Concentration (%) | Exposure Time | Fold Increase in LDH Release (vs. Control) | Reference |

|---|---|---|---|---|

| HCE-2 | 0.001% (in Travatan) | 5 min (+ 24h recovery) | ~2.5-fold (viability reduction ~25%) | [4] |

| HCE-2 | 0.001% (in Travatan) | 15 - 30 min (+ 24h recovery) | Up to 6-fold (viability reduction ~50%) | [4] |

| HCE-2 | 0.001% (in Systane Ultra) | 5 - 30 min (+ 24h recovery) | Up to 3-fold |[4] |

Table 3: Effect of Polyquaternium-1 on Inflammatory Marker Secretion (ELISA)

| Cell Line | PQ-1 Concentration (%) | Exposure Time | Fold Increase in Cytokine Secretion (vs. Control) | Reference |

|---|---|---|---|---|

| HCE-2 | 0.001% (in Travatan/Systane Ultra) | 5 - 30 min (+ 24h recovery) | IL-6: 3 to 8-fold | [4] |

| HCE-2 | 0.001% (in Travatan/Systane Ultra) | 5 - 30 min (+ 24h recovery) | IL-8: 1.5 to 3.5-fold |[4] |

Visualized Pathways and Workflows

References

- 1. Polyquaternium-1 in Ophthalmic Solutions Preservative for Eye Drops [ablepharma.com]

- 2. researchgate.net [researchgate.net]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. The preservative polyquaternium-1 increases cytoxicity and NF-kappaB linked inflammation in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Oxidative and Anti-Oxidative Stress Markers in Chronic Glaucoma: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]

Unraveling the Hydrophilic Core of Polyquaternium-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-1 (PQ-1), a polycationic polymer, is a widely utilized antimicrobial preservative in ophthalmic solutions and contact lens care products.[1][2][3] Its efficacy as a preservative is intrinsically linked to its hydrophilic and cationic nature, which governs its interaction with microbial membranes and the ocular surface.[1][3] This technical guide delves into the core hydrophilic properties of Polyquaternium-1, providing a comprehensive overview of its chemical structure, synthesis, and its interactions at the cellular level, with a focus on data-driven insights and detailed experimental methodologies.

Chemical and Physical Properties of Polyquaternium-1

Polyquaternium-1 is a quaternary ammonium compound with a polymeric structure. Its formal chemical name is Poly[(dimethyliminio)-2-butene-1,4-diyl chloride], α-[4-[tris(2-hydroxyethyl)ammonio]-2-butenyl]-ω-[tris(2-hydroxyethyl)ammonio]-dichloride.[4] The presence of multiple quaternary ammonium groups and hydroxyl moieties contributes to its overall hydrophilic character.

| Property | Data | References |

| CAS Number | 75345-27-6 | [5] |

| Molecular Formula | (C₆H₁₂ClN)n·C₁₆H₃₆Cl₂N₂O₆ | [6][7] |

| Average Molecular Weight | 6,000 to 30,000 Da | [8][][10] |

| Appearance | Amber to dark brown solid | [] |

| Water Solubility | 105 mg/mL (Sonication recommended) | [1] |

| Solubility in other solvents | Slightly soluble in DMSO and Methanol (when heated) | [] |

Synthesis of Polyquaternium-1

The synthesis of Polyquaternium-1 is typically a two-step process involving a polycondensation reaction followed by an end-capping reaction. The primary reactants are N,N,N',N'-tetramethyl-2-butene-1,4-diamine and 1,4-dichloro-2-butene, with triethanolamine serving as the end-capping agent.[2] The reaction can be performed as a one-step or two-step process.

Experimental Protocol: One-Step Synthesis

This protocol is adapted from patented synthesis methods.[8][11]

Materials:

-

N,N,N',N'-tetramethyl-2-butene-1,4-diamine (DA)

-

1,4-dichloro-2-butene (DCB)

-

Triethanolamine (TEA)

-

Hydrochloric acid (HCl)

-

Water, deionized

Procedure:

-

In a three-neck flask equipped with a stirrer and a dropping funnel, combine N,N,N',N'-tetramethyl-2-butene-1,4-diamine, triethanolamine, and a portion of the hydrochloric acid solution in water. The molar ratio of diamine to triethanolamine can range from 2:1 to 30:1.[2]

-

Cool the mixture in an ice bath.

-

Slowly add 1,4-dichloro-2-butene to the stirred mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at a controlled temperature, typically between 45°C and 75°C, for several hours.[2]

-

The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight distribution.[11]

-

Upon completion, the resulting Polyquaternium-1 solution can be purified, for example, by ultrafiltration.

Logical Workflow for Polyquaternium-1 Synthesis

Caption: One-step synthesis workflow for Polyquaternium-1.

Characterization of Hydrophilic Nature

Water Solubility

Polyquaternium-1 exhibits significant solubility in water, with a reported value of 105 mg/mL, although sonication is recommended to aid dissolution.[1] This high water solubility is attributed to the presence of multiple cationic quaternary ammonium groups and hydrophilic hydroxyl groups in its polymer structure.

Contact Angle Measurement (Methodology)

Contact angle goniometry is a standard technique to quantify the wettability of a solid surface by a liquid. A lower contact angle indicates greater hydrophilicity.

Experimental Protocol: Sessile Drop Method

-

Sample Preparation: A thin, uniform film of Polyquaternium-1 is cast onto a flat, smooth substrate (e.g., glass slide or silicon wafer). The film is then thoroughly dried.

-

Measurement: A small droplet of deionized water is carefully deposited onto the surface of the Polyquaternium-1 film.

-

Analysis: A goniometer captures a high-resolution image of the droplet profile. The angle formed between the tangent of the droplet at the three-phase (solid-liquid-vapor) contact point and the solid surface is measured. This is the static contact angle.

Expected Outcome: Given its hydrophilic nature, a relatively low water contact angle would be expected for a Polyquaternium-1 film.

Moisture Sorption Analysis (Methodology)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the extent and rate of moisture absorption and desorption by a material as a function of relative humidity (RH).

Experimental Protocol: Dynamic Vapor Sorbation (DVS)

-

Sample Preparation: A known mass of dry Polyquaternium-1 powder is placed in the DVS instrument's microbalance.

-

Measurement: The sample is subjected to a programmed series of RH steps at a constant temperature (e.g., 25°C). The instrument continuously measures the change in mass of the sample as it equilibrates with the surrounding humidity.

-

Analysis: A moisture sorption isotherm is generated by plotting the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity.

Expected Outcome: As a hydrophilic polymer, Polyquaternium-1 is expected to exhibit a significant uptake of water vapor, particularly at higher relative humidities. The shape of the isotherm would provide insights into the mechanism of water sorption.

Interaction with Corneal Epithelial Cells: The NF-κB Signaling Pathway

While generally considered to have low toxicity to mammalian cells compared to older preservatives like benzalkonium chloride (BAK), studies have shown that Polyquaternium-1 can induce an inflammatory response in human corneal epithelial cells through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]

Signaling Pathway of PQ-1 Induced Inflammation in Corneal Epithelial Cells

Caption: PQ-1 induced NF-κB inflammatory pathway.

Experimental Protocol: NF-κB Activation ELISA

This protocol outlines a general method for quantifying the activation of NF-κB (p65 subunit) in nuclear extracts of corneal epithelial cells exposed to Polyquaternium-1.

Materials:

-

Human Corneal Epithelial (HCE) cells

-

Cell culture medium and supplements

-

Polyquaternium-1 solution

-

Nuclear extraction kit

-

NF-κB (p65) transcription factor assay kit (ELISA-based)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture HCE cells to a suitable confluency. Expose the cells to a solution containing Polyquaternium-1 at a relevant concentration (e.g., 0.001%) for a specified duration. Include a negative control (untreated cells).

-

Nuclear Extraction: Following treatment, harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the chosen kit. This isolates the nuclear proteins, including activated transcription factors.

-

ELISA Assay: a. Add the nuclear extracts to the wells of a microplate pre-coated with an oligonucleotide containing the NF-κB consensus binding site. b. Incubate to allow the activated NF-κB p65 subunit in the extracts to bind to the oligonucleotide. c. Wash the wells to remove unbound proteins. d. Add a primary antibody specific for the NF-κB p65 subunit. e. Wash and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). f. Add a substrate that will be converted by the enzyme to produce a colorimetric signal.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the signal is proportional to the amount of activated NF-κB p65 in the sample.

Conclusion

Polyquaternium-1's hydrophilic nature, conferred by its polycationic structure and hydroxyl groups, is fundamental to its role as an effective and relatively safe ophthalmic preservative. Its high water solubility facilitates its incorporation into aqueous formulations. While specific quantitative data on its surface wettability and moisture sorption properties are not widely published, established methodologies exist for their determination. Understanding its interaction with the ocular surface, including the potential for NF-κB-mediated inflammation, is crucial for the development of safe and efficacious ophthalmic drug products. This guide provides a foundational understanding and the necessary experimental frameworks for researchers and drug development professionals working with this important polymer.

References

- 1. Polyquaternium-1 | Antibacterial | TargetMol [targetmol.com]

- 2. Polyquaternium 1 | 75345-27-6 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C22H48Cl3N3O6 | CID 5282453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. POLYQUATERNIUM-1 | 75345-27-6 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. CA2759876C - Polyquaternium-1 synthesis methods and associated formulations - Google Patents [patents.google.com]

- 10. WO2016207770A1 - A process for the preparation of polyquaternium-1 - Google Patents [patents.google.com]

- 11. US7999064B2 - Polyquaternium-1 synthesis methods and associated formulations - Google Patents [patents.google.com]

Methodological & Application

Application Note: Quantification of Polyquaternium-1 using High-Performance Liquid Chromatography (HPLC)

Introduction

Polyquaternium-1 (PQ-1), also known as Polidronium Chloride, is a polymeric quaternary ammonium compound widely used as a preservative in ophthalmic solutions, contact lens care products, and other personal care items.[1][2] Its antimicrobial properties are effective against a broad spectrum of bacteria and fungi, while exhibiting lower ocular toxicity compared to traditional preservatives like benzalkonium chloride.[2][3][4][5] Accurate quantification of Polyquaternium-1 in final products is crucial for ensuring product safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of Polyquaternium-1.

Principle of the Method

This method utilizes High-Performance Liquid Chromatography to separate Polyquaternium-1 from other components in the sample matrix. The quantification is achieved by comparing the peak area of Polyquaternium-1 in the sample to that of a known standard. Several HPLC methodologies can be employed:

-

Mixed-Mode Chromatography: This technique uses a stationary phase with both reversed-phase and ion-exchange characteristics, allowing for the retention and separation of the cationic Polyquaternium-1 polymer.[1]

-

Reversed-Phase Chromatography with ELSD/CAD: A C4 stationary phase can be used with a universal detector like an ELSD or CAD, which does not require the analyte to have a chromophore.[7]

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is suitable for determining the molecular weight distribution of the Polyquaternium-1 polymer.[12]

Experimental Protocols

1. Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and column oven.

-

Detector: UV detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

2. Reagents and Standards

-

Polyquaternium-1 reference standard.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Sulfuric acid (analytical grade).

-

Trifluoroacetic acid (TFA) (HPLC grade).

-

Potassium dihydrogen phosphate (KH2PO4) (analytical grade).

-

Sodium chloride (NaCl) (analytical grade).

3. Standard Solution Preparation

Prepare a stock solution of Polyquaternium-1 reference standard by accurately weighing a suitable amount and dissolving it in water or an appropriate diluent. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

4. Sample Preparation

For liquid samples such as ophthalmic solutions, filtration through a 0.45 µm syringe filter may be sufficient. If the sample matrix is complex, a solid-phase extraction (SPE) or other suitable sample clean-up procedure may be necessary to remove interfering substances. A blank sample (diluent) should be analyzed to account for any baseline disturbances, especially in gradient methods.[1]

5. Chromatographic Procedure

Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved. Inject the blank, standard solutions, and sample solutions. Record the chromatograms and integrate the peak area corresponding to Polyquaternium-1.

6. Data Analysis

Construct a calibration curve by plotting the peak area of the Polyquaternium-1 standards against their known concentrations. Determine the concentration of Polyquaternium-1 in the sample by interpolating its peak area from the calibration curve.

Data Presentation: HPLC Method Parameters

The following table summarizes various HPLC conditions reported for the quantification of Polyquaternium-1.

| Parameter | Method 1: Mixed-Mode | Method 2: Reversed-Phase | Method 3: Size-Exclusion |

| Column | BIST B+[1] | Phenomenex Luna C4[7] | Phenomenex BioSep-SEC-S 2000[12] |

| Dimensions | 50 x 4.6 mm, 5 µm[1] | 5 x 4.6 mm, 5 µm[7] | Not Specified |

| Mobile Phase A | Water with sulfuric acid buffer[1] | Water with 0.1% TFA[7] | 0.045 M KH2PO4, 0.45% NaCl in Water[12] |

| Mobile Phase B | Acetonitrile[1] | Acetonitrile with 0.1% TFA[7] | Acetonitrile (9.1%)[12] |

| Gradient | Step or linear gradient[1] | Gradient elution[7] | Isocratic[12] |

| Flow Rate | Not Specified | Not Specified | Not Specified |

| Column Temp. | Not Specified | 40°C[7] | Not Specified |

| Detector | UV[1] | ELSD (T=60°C, Gain=10, Pressure=3.4 bar)[7] | PDA (205 nm for PQ-1, 228 nm for degradation products)[12] |

| Injection Vol. | Not Specified | Not Specified | Not Specified |

Visualizations

Caption: Experimental workflow for the HPLC quantification of Polyquaternium-1.

Caption: Logical relationships in selecting an HPLC method for Polyquaternium-1.

References

- 1. Polyquaternium-1 | SIELC Technologies [sielc.com]

- 2. Polyquaternium-1 in Ophthalmic Solutions Preservative for Eye Drops [ablepharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies on Polyquaternium-1and Its Application as Ophthalmic Preservatives - Master's thesis - Dissertation [dissertationtopic.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Polyquaternium-1 - Chromatography Forum [chromforum.org]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Charged aerosol detector - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. US7999063B2 - Polyquaternium-1 synthesis methods and associated formulations - Google Patents [patents.google.com]

Application Note: Spectrophotometric Analysis of Polyquaternium-1 Using Trypan Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-1 (PQ-1) is a polycationic antimicrobial agent widely utilized as a preservative in pharmaceutical preparations, particularly in ophthalmic solutions and contact lens multipurpose solutions.[1][2] Due to its polymeric nature and lack of a significant chromophore above 200 nm, direct spectrophotometric quantification of Polyquaternium-1 is not feasible.[1][3][4] This application note describes a sensitive and reliable difference spectrophotometric method for the determination of Polyquaternium-1 in aqueous solutions. The method is based on the interaction between the anionic dye Trypan Blue and the cationic polymer, Polyquaternium-1.

Principle of the Method

The spectrophotometric determination of Polyquaternium-1 is based on the formation of a water-soluble ion-pair complex with Trypan Blue.[3][5] This interaction between the quaternary ammonium groups of Polyquaternium-1 and the sulfonate groups of Trypan Blue leads to increased electron delocalization within the dye molecule.[1][4] This results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance of Trypan Blue from approximately 607 nm to 640 nm.[1][3] The concentration of Polyquaternium-1 is determined by measuring the difference in absorbance at 680 nm, the wavelength of maximum difference between the complex and a blank solution.[1][4][5][6][7]

Materials and Reagents

-

Polyquaternium-1 standard solutions (0.0005%, 0.0010%, and 0.0015% w/v in distilled water)

-

Trypan Blue solution (0.05% w/v in distilled water)

-

Buffer solution (0.5 M sodium phosphate, pH 7.0, containing 3.0% w/v sodium chloride)

-

Spectrophotometer (capable of measuring absorbance at 680 nm)

-

Vortex mixer

-

Pipettes

-

Test tubes (15 mL)

-

Distilled water

Experimental Protocol

A detailed, step-by-step protocol for the spectrophotometric determination of Polyquaternium-1 is provided below.

Preparation of Reagents

-

Trypan Blue Solution (0.05% w/v): Dissolve 50 mg of Trypan Blue in 100 mL of distilled water.

-

Buffer Solution (pH 7.0): Prepare a 0.5 M sodium phosphate solution and adjust the pH to 7.0. Dissolve 30 g of sodium chloride in 1000 mL of this buffer solution.[1]

-

Polyquaternium-1 Standard Solutions: Prepare a stock solution of Polyquaternium-1 and dilute it with distilled water to obtain standard solutions with concentrations of 0.0005%, 0.0010%, and 0.0015% w/v.[1]

Assay Procedure

-

Pipette 5.0 mL of each Polyquaternium-1 standard solution, a distilled water blank, and the sample solutions into separate 15-mL test tubes.[1]

-

To each test tube, add 3.0 mL of the buffer solution and mix well using a vortex mixer.[1][4]

-

Add 1.0 mL of the 0.05% Trypan Blue solution to each test tube and mix thoroughly again.[1][4]

-

Measure the absorbance of each solution at 680 nm against the distilled water blank.[1][4]

-

Construct a calibration curve by plotting the absorbance at 680 nm versus the concentration of the Polyquaternium-1 standards.

-

Determine the concentration of Polyquaternium-1 in the sample solutions from the calibration curve.

Results and Data Presentation

The quantitative parameters for the spectrophotometric analysis of Polyquaternium-1 using Trypan Blue are summarized in the table below.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (Trypan Blue alone) | ~607 nm | [3] |

| Wavelength of Maximum Absorbance (PQ-1-Trypan Blue Complex) | ~640 nm | [3] |

| Measurement Wavelength (Difference Spectrum) | 680 nm | [1][5][6][7] |

| Linearity Range | 5 - 15 µg/mL | [1][5][6][7][8] |

| Apparent Average Molar Absorptivity | 1.5 x 10⁵ L mol⁻¹ cm⁻¹ | [1][5][6][7] |

| Mean Recovery | 100.3% | [1] |

| Coefficient of Variation | 1.2% | [1] |

| Correlation Coefficient (r) | 0.9996 | [8] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the spectrophotometric analysis of Polyquaternium-1.

Interaction Mechanism

Caption: Interaction between Polyquaternium-1 and Trypan Blue leading to a bathochromic shift.

Conclusion

The difference spectrophotometric method utilizing Trypan Blue provides a simple, rapid, accurate, and cost-effective means for the quantitative determination of Polyquaternium-1 in various pharmaceutical formulations.[8] The method demonstrates good linearity and recovery within the specified concentration range, making it suitable for quality control and research applications in the pharmaceutical industry.

References

- 1. Spectrophotometric determination of polyquaternium-1 with trypan blue by a difference procedure - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. US7999063B2 - Polyquaternium-1 synthesis methods and associated formulations - Google Patents [patents.google.com]

- 3. Polyquaternium 1 | 75345-27-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Spectrophotometric determination of polyquaternium-1 with trypan blue by a difference procedure - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Spectrophotometric determination of polyquaternium-1 with trypan blue by a difference procedure | Semantic Scholar [semanticscholar.org]

- 8. Differential spectrophotometric determination of polyquaternium-1...: Ingenta Connect [ingentaconnect.com]

Application Notes and Protocols: Polyquaternium-1 as a Preservative in Ophthalmic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-1 (PQ-1) is a polymeric quaternary ammonium compound utilized as an effective antimicrobial preservative in multi-dose ophthalmic formulations, including artificial tears and glaucoma medications.[1][2][3] Its larger molecular size, compared to traditional preservatives like benzalkonium chloride (BAK), is thought to limit its penetration into mammalian cells, contributing to a more favorable safety profile.[4][5] These application notes provide a comprehensive overview of PQ-1's antimicrobial efficacy, safety, and detailed protocols for its evaluation in ophthalmic drug development.

Mechanism of Action

Polyquaternium-1 exerts its antimicrobial effect primarily by disrupting the integrity of microbial cell membranes.[2][6] As a polycationic polymer, it adsorbs to the negatively charged surfaces of bacterial and fungal cell membranes.[2][6] This interaction leads to damage of the cytoplasmic membrane, resulting in the leakage of essential intracellular components, such as potassium ions (K+), and ultimately leading to cell death.[2][6][7]

Antimicrobial Efficacy